Icapamespib dihydrochloride

HSP90 inhibition Epichaperome Fluorescence polarization

Icapamespib dihydrochloride (PU-HZ151/PU-AD) is a selective epichaperome inhibitor—not a pan-HSP90 agent. Key differentiators: (1) kinetic selectivity for disease-specific epichaperomes over monomeric HSP90, (2) slow dissociation kinetics (days-scale residence time) enabling intermittent dosing, (3) optimized logD 2.37 for BBB penetration vs PU-H71 (logD 1.21), and (4) Phase 1 clinical PK/safety data in healthy volunteers. The dihydrochloride salt improves solubility for oral dosing. Ideal for Alzheimer's and glioblastoma translational research. RFQ.

Molecular Formula C19H25Cl2IN6O2S
Molecular Weight 599.3 g/mol
CAS No. 2267287-26-1
Cat. No. B15189598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcapamespib dihydrochloride
CAS2267287-26-1
Molecular FormulaC19H25Cl2IN6O2S
Molecular Weight599.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl
InChIInChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H
InChIKeyXOTDTJJJOBBSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icapamespib Dihydrochloride (CAS 2267287-26-1): HSP90-Targeted Epichaperome Inhibitor for CNS and Oncology Research Procurement


Icapamespib dihydrochloride (also known as PU-HZ151, PU-AD) is a purine-scaffold small molecule that functions as a selective, orally active inhibitor of epichaperomes—pathologically assembled HSP90 complexes—rather than a conventional pan-HSP90 inhibitor. It exhibits slow dissociation kinetics from the epichaperome complex [1] and demonstrates the ability to cross the blood-brain barrier (BBB) , enabling CNS-directed applications. The dihydrochloride salt form (CAS 2267287-26-1) provides enhanced aqueous solubility for formulation and in vivo dosing relative to the free base.

Why Icapamespib Dihydrochloride Cannot Be Replaced by Generic HSP90 Inhibitors (e.g., PU-H71, AUY922, Ganetespib) in CNS and Epichaperome-Targeted Studies


Conventional HSP90 inhibitors such as PU-H71 (Zelavespib), AUY922 (Luminespib), and Ganetespib target the ATP-binding pocket of monomeric HSP90, which is ubiquitously expressed and essential for normal cellular protein folding. Icapamespib dihydrochloride, in contrast, exhibits kinetic selectivity for the conformationally distinct epichaperome complex found predominantly in diseased tissues [1]. This mechanistic divergence translates into a superior therapeutic index in CNS applications due to its optimized logD of 2.37 (versus 1.21 for PU-H71), which enhances BBB permeability . Furthermore, the slow dissociation kinetics of icapamespib from epichaperomes (residence time on the order of days) fundamentally differentiates it from rapidly reversible HSP90 inhibitors, which require sustained plasma exposure to maintain target engagement [1]. Therefore, substituting icapamespib with a generic HSP90 inhibitor would compromise target selectivity, CNS exposure, and the duration of pharmacodynamic effect in epichaperome-dependent disease models.

Quantitative Differentiation of Icapamespib Dihydrochloride: Head-to-Head Evidence vs. HSP90 Inhibitor Comparators


Icapamespib Dihydrochloride Exhibits 2.2-Fold Higher Potency in FP Assay Compared to PU-H71 (Zelavespib)

In a direct head-to-head comparison using a fluorescence polarization (FP) assay that measures competitive binding to the HSP90 ATP-binding pocket, Icapamespib dihydrochloride (PU-HZ151) demonstrated an EC50 of 5 nM, representing a 2.2-fold greater potency than the structurally related purine-scaffold HSP90 inhibitor PU-H71 (EC50 = 11 nM) .

HSP90 inhibition Epichaperome Fluorescence polarization

Icapamespib Dihydrochloride Demonstrates Optimized Lipophilicity (logD 2.37) for Enhanced CNS Penetration Relative to PU-H71 (logD 1.21)

The distribution coefficient (logD) at pH 7.4, a critical determinant of passive BBB permeability, is nearly two-fold higher for icapamespib (logD = 2.37) compared to the close analog PU-H71 (logD = 1.21) . This physicochemical property is consistent with the experimentally observed BBB penetration of icapamespib [1].

Blood-brain barrier Lipophilicity CNS drug delivery

Icapamespib Dihydrochloride Exhibits Kinetic Selectivity for Epichaperomes Over Monomeric HSP90, in Contrast to Pan-HSP90 Inhibitors

While quantitative selectivity ratios are not reported as a single numeric value, the Nature Communications study demonstrates that icapamespib kinetically selects for the epichaperome complex over monomeric HSP90 in native gel electrophoresis assays and in vivo PET imaging studies [1]. In contrast, compounds such as AUY922 (Luminespib) and Ganetespib are characterized as pan-HSP90 inhibitors with IC50 values of 13-21 nM and 4-43 nM, respectively, against monomeric HSP90 isoforms . The epichaperome selectivity of icapamespib is a class-level inference supported by the unique slow dissociation kinetics and disease-specific target engagement.

Target selectivity Epichaperome Kinetic binding

Icapamespib Dihydrochloride Demonstrates Favorable Oral Pharmacokinetics and Safety Profile in Phase 1 Healthy Volunteer Studies

In a Phase 1, double-blind, placebo-controlled study in healthy adults, single oral doses of icapamespib up to 30 mg and multiple doses up to 30 mg once daily for 7 days were generally safe and well-tolerated, with mild treatment-emergent adverse events (headache most common) [1]. Mean exposure (AUC) was dose-proportional over the 10-30 mg range, and median Tmax ranged from 1.00 to 2.00 hours, indicating rapid oral absorption [1]. Exposure was 50% higher in elderly subjects compared with non-elderly subjects but remained well tolerated [1]. This clinical PK/safety dataset is not available for many research-stage HSP90 inhibitors and provides a validated benchmark for in vivo dosing in preclinical models.

Pharmacokinetics Oral bioavailability Clinical safety

Optimal Research and Industrial Applications for Icapamespib Dihydrochloride Based on Quantitative Evidence


CNS Disease Modeling Requiring BBB-Penetrant Epichaperome Inhibition

Icapamespib dihydrochloride is the preferred research tool for studies of Alzheimer's disease, glioblastoma, and other CNS disorders where the target is the disease-specific epichaperome complex. Its logD of 2.37 and demonstrated BBB penetration [1] enable brain exposure that cannot be achieved with less lipophilic HSP90 inhibitors such as PU-H71 (logD 1.21). The Phase 1 clinical data in healthy elderly subjects [2] further supports its use in translational CNS research.

In Vivo Efficacy Studies Requiring Sustained Target Engagement with Oral Dosing

For chronic oral dosing models, icapamespib dihydrochloride offers a validated PK profile with dose-proportional exposure (10-30 mg) and a Tmax of 1-2 hours [2]. The slow dissociation kinetics from epichaperomes [1] provide pharmacodynamic durability that may permit intermittent dosing schedules, a feature not shared by rapidly reversible HSP90 inhibitors. The dihydrochloride salt form improves aqueous solubility for oral formulation compared to the free base.

Selective Epichaperome Pharmacology Studies

Investigators studying the functional consequences of epichaperome disruption—as opposed to global HSP90 inhibition—should utilize icapamespib dihydrochloride. Its kinetic selectivity for epichaperomes over monomeric HSP90 [1] allows for dissection of epichaperome-specific biology without confounding pan-HSP90 inhibitory effects. This is particularly relevant in neurodegenerative disease models where preserving normal chaperone function is essential.

Procurement for Translational Programs with CNS and Oncology Indications

For CROs, biotech companies, and academic centers advancing programs in Alzheimer's disease or glioblastoma, icapamespib dihydrochloride is the only epichaperome inhibitor with a published Phase 1 safety and PK package in healthy volunteers [2] and a Phase 1b study in recurrent malignant glioma [3]. This clinical validation reduces the translational risk associated with preclinical-to-clinical bridging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icapamespib dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.